

Spectroscopic Characterization of 3-Amino-4-methyl-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-4-methyl-2-nitrobenzoic acid

Cat. No.: B1588862

[Get Quote](#)

Introduction

3-Amino-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential in organic synthesis, serving as a versatile building block for novel pharmaceuticals and complex organic materials. The precise arrangement of the amino, methyl, nitro, and carboxylic acid functionalities on the benzene ring dictates its chemical reactivity and dictates its utility in drug design and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its application.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of **3-amino-4-methyl-2-nitrobenzoic acid**, leveraging data from closely related structural isomers to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While direct experimental data for this specific molecule is not widely available in public databases, this document offers a robust, predictive framework for its identification and characterization, grounded in established principles of spectroscopic interpretation.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-amino-4-methyl-2-nitrobenzoic acid**. These predictions are based on an expert analysis of the spectroscopic data of structural isomers and related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Amino-4-methyl-2-nitrobenzoic acid**

Chemical Shift (ppm)	Multiplicity	Assignment
~7.8 - 8.0	d	Aromatic H (H-6)
~6.8 - 7.0	d	Aromatic H (H-5)
~4.5 - 5.5	br s	Amino (-NH ₂)
~2.2 - 2.4	s	Methyl (-CH ₃)
~11.0 - 13.0	br s	Carboxylic Acid (-COOH)
Solvent: DMSO-d ₆		

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Amino-4-methyl-2-nitrobenzoic acid**

Chemical Shift (ppm)	Assignment
~168 - 170	Carboxylic Acid (C=O)
~150 - 152	C-NH ₂
~145 - 147	C-NO ₂
~135 - 137	C-CH ₃
~128 - 130	Aromatic CH (C-6)
~118 - 120	Aromatic CH (C-5)
~115 - 117	C-COOH
~18 - 20	Methyl (-CH ₃)
Solvent: DMSO-d ₆	

Table 3: Predicted Infrared (IR) Spectroscopy Data for **3-Amino-4-methyl-2-nitrobenzoic acid**

Wavenumber (cm ⁻¹)	Description
~3400 - 3200	N-H stretch (Amino group)
~3200 - 2500	O-H stretch (Carboxylic acid)
~1700 - 1680	C=O stretch (Carboxylic acid)
~1620 - 1600	N-H bend (Amino group)
~1530 & ~1350	Asymmetric & Symmetric NO ₂ stretch
~1450 - 1400	C=C stretch (Aromatic ring)

Table 4: Predicted Mass Spectrometry Data for **3-Amino-4-methyl-2-nitrobenzoic acid**

m/z	Relative Intensity (%)	Assignment
196	High	[M] ⁺ (Molecular Ion)
179	Moderate	[M-OH] ⁺
150	Moderate to High	[M-NO ₂] ⁺
133	Moderate	[M-NO ₂ - OH] ⁺ or [M-COOH - H] ⁺

Ionization Method: Electron

Ionization (EI)

Detailed Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **3-amino-4-methyl-2-nitrobenzoic acid** is expected to show distinct signals for the aromatic protons, the amino group, the methyl group, and the carboxylic acid proton.

- **Aromatic Protons:** The two aromatic protons (H-5 and H-6) will appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the 2-position and the carboxylic acid at the 1-position will deshield the adjacent proton H-6, causing it to resonate at a lower field (~7.8 - 8.0 ppm). The electron-donating amino group at the 3-position will shield the adjacent proton H-5, shifting it to a higher field (~6.8 - 7.0 ppm).
- **Amino Protons:** The protons of the amino group will likely appear as a broad singlet in the region of ~4.5 - 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- **Methyl Protons:** The methyl group protons will appear as a sharp singlet at ~2.2 - 2.4 ppm.
- **Carboxylic Acid Proton:** The acidic proton of the carboxylic acid group is expected to be highly deshielded and will appear as a broad singlet at a very low field, typically between 11.0 and 13.0 ppm.

The carbon NMR spectrum will provide insights into the carbon skeleton.

- **Carbonyl Carbon:** The carbon of the carboxylic acid group will be the most downfield signal, appearing around 168 - 170 ppm.
- **Aromatic Carbons:** The aromatic carbons will resonate in the range of 115-152 ppm. The carbons directly attached to the electron-withdrawing nitro group (C-2) and the electron-donating amino group (C-3) will be significantly affected. The carbon bearing the amino group (C-3) is predicted to be shielded, while the carbon with the nitro group (C-2) will be deshielded. The quaternary carbons (C-1, C-2, C-3, and C-4) will generally have lower intensities than the protonated carbons (C-5 and C-6).
- **Methyl Carbon:** The methyl carbon will appear at a high field, around 18 - 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **3-amino-4-methyl-2-nitrobenzoic acid** is expected to show characteristic absorption bands for the amino, carboxylic acid, and nitro groups.

- N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of $3400\text{-}3200\text{ cm}^{-1}$, corresponding to the symmetric and asymmetric N-H stretches.
- O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band in the $3200\text{-}2500\text{ cm}^{-1}$ region, often overlapping with C-H stretching vibrations.
- C=O Stretching: A strong, sharp absorption band between 1700 and 1680 cm^{-1} will be indicative of the carbonyl group of the carboxylic acid.
- NO₂ Stretching: The nitro group will show two strong absorption bands: an asymmetric stretch around 1530 cm^{-1} and a symmetric stretch around 1350 cm^{-1} .
- Aromatic C=C Stretching: Medium to weak absorptions in the $1450\text{-}1400\text{ cm}^{-1}$ region will correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion Peak: The molecular ion peak ($[M]^+$) for **3-amino-4-methyl-2-nitrobenzoic acid** is expected at an m/z of 196, corresponding to its molecular weight.
- Fragmentation Pattern: Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals:
 - Loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in a fragment at m/z 179.
 - Loss of the nitro group (-NO₂) as a neutral molecule, leading to a significant peak at m/z 150.
 - Subsequent loss of a hydroxyl radical from the $[M\text{-}NO_2]^+$ fragment, giving a peak at m/z 133.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of **3-amino-4-methyl-2-nitrobenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
 - Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
 - Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra using the residual solvent peak.

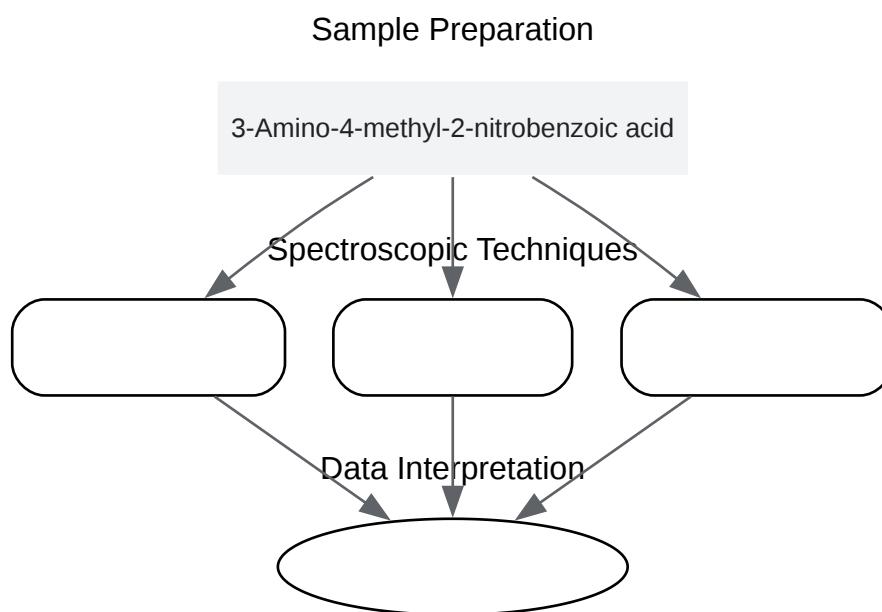
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Instrumentation: Use a benchtop FT-IR spectrometer.

- Data Acquisition: Collect a background spectrum and then the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
 - Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
 - Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
 - Data Acquisition: Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.


Visualizations

Molecular Structure

Caption: Chemical Structure of **3-Amino-4-methyl-2-nitrobenzoic acid**.

Spectroscopic Analysis Workflow

Figure 2: General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Amino-4-methyl-2-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588862#3-amino-4-methyl-2-nitrobenzoic-acid-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com